molecular formula C21H24FN5O2 B4841115 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4841115
M. Wt: 397.4 g/mol
InChI Key: VIGHZPBBYDTKMA-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group and an acetamide-linked tetrahydroquinazolinone moiety. The piperazine ring is a common pharmacophore in medicinal chemistry, often associated with receptor modulation (e.g., serotonin or dopamine receptors) due to its conformational flexibility and hydrogen-bonding capacity . The tetrahydroquinazolinone scaffold contributes to metabolic stability and bioavailability, making it a focus in drug discovery for neurological and oncological targets .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-14-20-16(6-4-8-18(20)28)24-21(23-14)25-19(29)13-26-9-11-27(12-10-26)17-7-3-2-5-15(17)22/h2-3,5,7H,4,6,8-13H2,1H3,(H,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHZPBBYDTKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.

    Formation of the Tetrahydroquinazolinone Moiety: The tetrahydroquinazolinone moiety is synthesized separately by reacting 4-methyl-2-aminobenzoic acid with acetic anhydride.

    Coupling Reaction: Finally, the piperazine intermediate and the tetrahydroquinazolinone moiety are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinazolinone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Structural Differences: The Fmoc (9-fluorenylmethoxycarbonyl) group replaces the 2-fluorophenyl substituent, and the terminal group is a carboxylic acid instead of an acetamide-linked quinazolinone .
  • Functional Implications : The Fmoc group is a protective moiety used in peptide synthesis, limiting its pharmacological utility compared to the 2-fluorophenyl group, which enhances lipophilicity and receptor binding .
  • Applications : Primarily a synthetic intermediate, unlike the target compound, which is designed for therapeutic screening.

(b) Aripiprazole (Antipsychotic Drug)

  • Structural Overlap: Contains a piperazine core but with a quinolinone substituent instead of tetrahydroquinazolinone.
  • Pharmacological Profile: Binds to dopamine D2 and serotonin 5-HT1A/5-HT2A receptors. The tetrahydroquinazolinone in the target compound may confer higher selectivity for specific receptor subtypes.

Tetrahydroquinazolinone Derivatives

(a) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide

  • Structural Differences: Features a pyrazole-thiazole-phenyl backbone instead of a piperazine-tetrahydroquinazolinone system .

(b) Gefitinib (EGFR Inhibitor)

Key Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Biological Target Lipophilicity (LogP)
Target Compound Piperazine + Tetrahydroquinazolinone 2-Fluorophenyl, Acetamide linker Hypothesized: 5-HT/Dopamine Estimated: 2.8–3.5
2-[4-(Fmoc)piperazin-1-yl]acetic Acid Piperazine Fmoc, Carboxylic acid Synthetic intermediate ~1.2
Aripiprazole Piperazine + Quinolinone Dichlorophenyl, Quinolinone D2/5-HT receptors 3.9
Gefitinib Quinazoline Anilino, Morpholino EGFR kinase 3.2

Research Findings and Implications

  • Receptor Affinity : The 2-fluorophenyl group in the target compound likely enhances serotonin receptor binding compared to unsubstituted piperazines, as seen in analogs like trazodone .
  • Metabolic Stability: The tetrahydroquinazolinone moiety may reduce CYP450-mediated metabolism relative to fully aromatic quinazolines (e.g., gefitinib), as suggested by studies on similar scaffolds .
  • Synthetic Challenges : Piperazine-Fmoc derivatives (e.g., CAS 180576-05-0) require deprotection steps, whereas the target compound’s synthesis may prioritize direct coupling of pre-functionalized fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

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